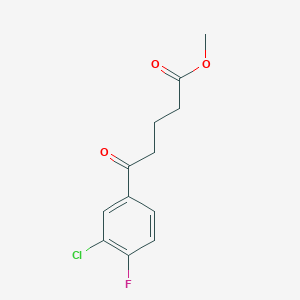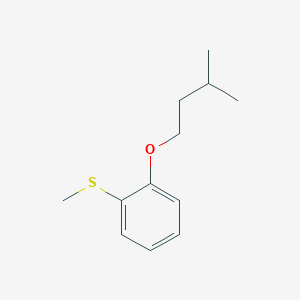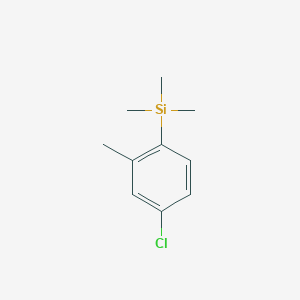
2-Chloro-6,6-dimethyl-1-heptene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6,6-dimethyl-1-heptene is an organic compound with the molecular formula C9H17Cl. It is a chlorinated derivative of heptene, characterized by the presence of a chlorine atom and two methyl groups attached to the heptene backbone. This compound is used as an intermediate in various chemical syntheses and has applications in the pharmaceutical industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6,6-dimethyl-1-heptene typically involves the chlorination of 6,6-dimethyl-1-heptene. One common method includes the reaction of 6,6-dimethyl-1-heptene with a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the chlorination process. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions: 2-Chloro-6,6-dimethyl-1-heptene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Addition Reactions: The double bond in the heptene backbone can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, ammonia, or sodium alkoxides in polar solvents.
Addition Reactions: Halogens (e.g., bromine), hydrogen halides (e.g., hydrochloric acid), under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution Reactions: Formation of alcohols, amines, or ethers.
Addition Reactions: Formation of dihalides or haloalkanes.
Oxidation Reactions: Formation of alcohols or ketones.
科学的研究の応用
2-Chloro-6,6-dimethyl-1-heptene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: In the study of biochemical pathways involving chlorinated hydrocarbons.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly antifungal agents like terbinafine.
Industry: In the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-6,6-dimethyl-1-heptene involves its reactivity with various nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the compound susceptible to nucleophilic substitution reactions. The double bond in the heptene backbone allows for addition reactions with electrophiles. These reactions are facilitated by the molecular structure and the presence of reactive sites.
類似化合物との比較
6,6-Dimethyl-1-heptene: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Bromo-6,6-dimethyl-1-heptene: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.
6,6-Dimethyl-2-heptene-4-yne: Contains an additional triple bond, leading to different reactivity patterns.
Uniqueness: 2-Chloro-6,6-dimethyl-1-heptene is unique due to the presence of both a chlorine atom and a double bond, which allows it to participate in a wide range of chemical reactions. Its structure makes it a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry.
特性
IUPAC Name |
2-chloro-6,6-dimethylhept-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Cl/c1-8(10)6-5-7-9(2,3)4/h1,5-7H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVINVVPYBEENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCC(=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Chloro-3-[(2-fluorophenyl)methoxy]benzotrifluoride](/img/structure/B7990319.png)






![2-[4-(Ethylthio)phenyl]-2-propanol](/img/structure/B7990395.png)






